molecular formula C19H20ClNO3S B2660366 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethan-1-one CAS No. 2097896-61-0

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethan-1-one

货号: B2660366
CAS 编号: 2097896-61-0
分子量: 377.88
InChI 键: FJMLZFHETOEXLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a thieno[3,2-c]pyridine core substituted with a chlorine atom at the 2-position and a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ethanone bridge. The thienopyridine scaffold is a bicyclic system combining thiophene and pyridine rings, known for its electron-deficient nature and pharmacological relevance in kinase inhibition or antimicrobial activity . The chlorine substituent likely enhances electrophilicity and binding interactions, while the dimethyl-dihydrobenzofuran group contributes to lipophilicity and metabolic stability compared to simpler benzofuran derivatives .

The ethanone linker may arise from ketone-forming reactions, such as Friedel-Crafts acylation or nucleophilic substitution.

属性

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S/c1-19(2)9-12-4-3-5-14(18(12)24-19)23-11-17(22)21-7-6-15-13(10-21)8-16(20)25-15/h3-5,8H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMLZFHETOEXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC4=C(C3)C=C(S4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethan-1-one is a thienopyridine derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClNOSC_{15}H_{18}ClNOS with a molecular weight of approximately 299.83 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₅H₁₈ClNOS
Molecular Weight299.83 g/mol
CAS Number929974-47-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thienopyridine derivatives. The synthetic pathway often includes the introduction of the chloro group and the benzofuran moiety through various chemical transformations such as nucleophilic substitutions and coupling reactions.

Anticancer Activity

Recent studies have indicated that thienopyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Cell Line Studies : In vitro studies demonstrated that thienopyridine derivatives can inhibit the growth of breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the low micromolar range.
    CompoundCell LineIC50 (µM)
    Thienopyridine DerivativeMDA-MB-23127.6
    Control (Paclitaxel)MDA-MB-23110.0

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : Thienopyridines are known to inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction and caspase activation.

Case Studies

A notable study published in Journal of Brazilian Chemical Society explored a series of thieno[2,3-d]pyrimidine derivatives that demonstrated similar biological activities. The research highlighted structure-activity relationships (SAR) indicating that modifications in the thieno-pyridine scaffold significantly impacted biological efficacy against cancer cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related molecules from the literature:

Compound Name Core Structure Key Substituents Reported Biological Activity References
1-{2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethan-1-one Thieno[3,2-c]pyridine 2-Cl, dihydrobenzofuran-ethoxy Hypothesized kinase inhibition (inferred) N/A
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Thiophene-pyrazole Cyano, amino, hydroxy Antimicrobial, anticancer (in vitro screens)
2-Substituted 6-methylfuro[2,3-d]pyridazin-7(6H)-ones (e.g., 7a,b,c) Furopyridazinone Methyl, alkynyl, chloro Antiproliferative (cell-based assays)
7-Methoxy-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one Furocoumarin (Chromenone) Methoxy, geranyloxy Photosensitizing, antifungal

Key Structural and Functional Differences:

Core Heterocycles: The target compound’s thienopyridine core is distinct from the furopyridazinones () and furocoumarins (). The dihydrobenzofuran group in the target compound differs from the fully aromatic benzofurans in . The saturated ring and dimethyl substituents may reduce oxidative metabolism, improving pharmacokinetics .

Substituent Effects: The chlorine atom at the 2-position of the thienopyridine likely increases electrophilicity compared to methyl or methoxy groups in analogs, affecting reactivity and target binding . The ethoxy linker in the target compound provides flexibility, whereas rigid linkers (e.g., in furocoumarins) restrict conformational freedom, impacting bioavailability .

Synthetic Complexity: The target compound’s synthesis may require multi-step cyclization and coupling reactions, similar to pyridazinone derivatives (), whereas furocoumarins () are often derived from natural precursors like psoralen .

Research Findings and Hypotheses

  • Pharmacological Potential: While direct data on the target compound is absent, structurally related thienopyridines exhibit kinase inhibitory activity. The chlorine and dihydrobenzofuran groups may synergize to enhance selectivity for specific kinase isoforms .
  • Metabolic Stability : The dimethyl-dihydrobenzofuran moiety likely reduces cytochrome P450-mediated oxidation compared to simpler benzofurans, as seen in similar dihydroheterocycles .
  • Synthetic Challenges : The steric hindrance from the dimethyl group and chloro substituent may complicate cyclization steps, necessitating optimized conditions (e.g., high-temperature dioxane/KOH systems as in ) .

常见问题

Q. What are the recommended synthetic routes for 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethan-1-one, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thienopyridine intermediates and coupling with substituted benzofuran derivatives. For example, similar thieno[3,2-c]pyridinone compounds (e.g., in ) use nucleophilic substitution and ketone formation under anhydrous conditions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by recrystallization in ethanol to achieve >95% purity. Analytical techniques like HPLC (C18 column, 0.1% TFA in water/acetonitrile) and NMR (DMSO-d6 for solubility) are critical for verifying structural integrity .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer : Combine X-ray crystallography (if single crystals are obtainable) with spectroscopic methods:
  • NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d6, focusing on aromatic protons (δ 6.5–8.5 ppm for thienopyridine and benzofuran moieties) and methyl groups (δ 1.2–1.5 ppm for 2,2-dimethyl substitution) .
  • FT-IR : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functionalities .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorescence-based or colorimetric readouts (e.g., ATPase activity via malachite green assay). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations using nonlinear regression models. Include positive controls (e.g., doxorubicin) and solvent blanks to mitigate false positives .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger Suite) with protein structures from the PDB (e.g., kinase domains). Parameterize the compound’s force field (GAFF2) and solvation (implicit water model). Validate docking poses with molecular dynamics simulations (50 ns trajectories in GROMACS) to assess binding stability. Focus on hydrogen bonding with pyridinone oxygen and hydrophobic interactions with benzofuran methyl groups .

Q. What experimental strategies resolve contradictions in solubility and stability data across studies?

  • Methodological Answer : Conduct controlled stability studies under varying pH (1–13), temperature (4–40°C), and light exposure. Use HPLC to quantify degradation products (e.g., hydrolyzed ketone or oxidized thiophene). For solubility discrepancies, employ shake-flask methods with buffered solutions (PBS, pH 7.4) and compare with computational predictions (e.g., logP via ChemAxon). Cross-reference with thermogravimetric analysis (TGA) to rule out hydrate formation .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

  • Methodological Answer : Adopt a tiered approach:
  • Phase 1 : Determine soil/water partitioning coefficients (logK₀c) via OECD Guideline 121.
  • Phase 2 : Aerobic biodegradation tests (OECD 301B) with LC-MS/MS monitoring of metabolites.
  • Phase 3 : Ecotoxicology assays (e.g., Daphnia magna acute toxicity, EC₅₀ endpoints) .
    Integrate data into fugacity models (e.g., EQC) to predict environmental persistence .

Q. What mechanistic insights can be gained from studying the compound’s reaction intermediates?

  • Methodological Answer : Use stopped-flow NMR or time-resolved IR spectroscopy to capture transient intermediates during synthesis. For example, monitor the formation of the thienopyridinone ring via intramolecular cyclization (activation energy calculated via Arrhenius plots). Compare with DFT calculations (B3LYP/6-31G*) to identify rate-limiting steps .

Methodological Notes

  • Experimental Design : For pharmacological studies, use randomized block designs (split-split plot for multi-variable assays) with ≥4 replicates to account for batch variability .
  • Data Contradiction Analysis : Apply principal component analysis (PCA) to disentangle confounding variables (e.g., solvent polarity in solubility studies) .
  • Safety Protocols : Follow EPA guidelines () for handling chlorinated intermediates, including fume hood use and waste neutralization (1 M NaOH for acidic byproducts) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。